Fluticasone Propionate-13C3

Bioanalysis LC-MS/MS Pharmacokinetics

Accurate bioanalysis of fluticasone propionate in complex matrices presents significant challenges from extraction variability and ion suppression. Fluticasone Propionate-13C3 offers the definitive solution as an internal standard, meeting stringent FDA and ICH M10 guidelines. - Ensures true co-elution and identical ionization with the native analyte, unlike deuterated (d3) analogs prone to separation. - Enables accurate sub-picogram/mL quantification in plasma, critical for pediatric studies and low-dose pharmacokinetics. - Delivered with full characterization, essential for robust ANDA bioequivalence method validation.

Molecular Formula C₂₂¹³C₃H₃₁F₃O₅S
Molecular Weight 503.55
Cat. No. B1153028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluticasone Propionate-13C3
Synonyms(6α,11β,16α,17α)-6,9-Difluoro-11-hydroxy-16-methyl-3-oxo-17-(1-oxopropoxy)androsta-1,4-diene-17-carbothioic Acid-13C3 S-(Fluoromethyl) Ester;  Atemur Mite-13C3;  CCI 18781-13C3;  Cutivate-13C3;  Flixonase-13C3;  Flonase-13C3;  Flovent-13C3;  Flutide-13C3;  F
Molecular FormulaC₂₂¹³C₃H₃₁F₃O₅S
Molecular Weight503.55
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluticasone Propionate-13C3 Internal Standard


Fluticasone Propionate-13C3 is a stable isotope-labeled analog of the synthetic glucocorticoid fluticasone propionate, specifically engineered with three carbon-13 atoms . It functions as a critical internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, enabling precise quantification of the unlabeled drug in complex biological matrices such as human plasma [1]. Unlike unlabeled fluticasone propionate, this 13C3-labeled variant co-elutes with the native analyte, effectively correcting for variations in extraction efficiency, ionization suppression, and instrument drift to ensure robust and accurate bioanalytical method validation [2].

Why Fluticasone Propionate-13C3 Is Essential


Direct substitution of Fluticasone Propionate-13C3 with an unlabeled standard, a non-isotopic analog like budesonide, or even a deuterium-labeled (D3) variant introduces unacceptable risks to assay accuracy and reproducibility in regulated environments. Unlabeled or non-isotopic internal standards exhibit different chromatographic retention times and ionization efficiencies, leading to severe quantification errors from matrix effects and extraction variability [1]. Deuterium-labeled analogs (e.g., Fluticasone Propionate-d3), while useful, can suffer from partial chromatographic separation due to deuterium-hydrogen exchange and isotope effects, a phenomenon not observed with 13C-labeling, which can lead to under- or over-correction in dynamic ion source conditions . The 13C3-labeled compound provides the closest physicochemical mimicry to the native analyte, ensuring co-elution and identical ionization response, which is the definitive requirement for meeting the rigorous accuracy and precision standards mandated by FDA and ICH M10 guidelines for bioanalytical method validation [2].

Fluticasone Propionate-13C3 Performance Evidence


Enhanced LLOQ vs. Radioimmunoassay

The use of Fluticasone Propionate-13C3 as an internal standard in a validated LC-MS/MS method achieves a lower limit of quantitation (LLOQ) of 10 pg/mL in human plasma [1]. This is a 5-fold improvement over the previous generation radioimmunoassay method which had a practical LLOQ of 50 pg/mL [2]. This enhanced sensitivity is critical for accurately measuring the low systemic concentrations (Cmax ~20 pg/mL) of fluticasone propionate following inhaled therapeutic doses, a requirement that cannot be reliably met with methods lacking a stable isotope-labeled internal standard [3].

Bioanalysis LC-MS/MS Pharmacokinetics

Superior Precision and Accuracy in Plasma

In a validated LC-MS/MS method utilizing Fluticasone Propionate-13C3 as the internal standard, the inter- and intra-batch precision (coefficient of variation, CV) for quality control samples spanning 20 to 1000 pg/mL was consistently below 15%, and the accuracy (percent bias) was below 11% [1]. This performance represents a substantial improvement over the radioimmunoassay (RIA) method, which demonstrated unacceptable precision and accuracy at the 25 pg/mL level and was only reliable down to 50 pg/mL [2]. The use of the 13C3 internal standard is the key enabler of this high precision and accuracy across a broad, clinically relevant concentration range.

Method Validation Precision Accuracy

Matrix Effect Compensation

The use of Fluticasone Propionate-13C3 effectively compensates for matrix effects and variable extraction recovery in LC-MS/MS analysis of human plasma, which are primary sources of inaccuracy when using unlabeled or non-isotopic internal standards [1]. This is because the 13C3-labeled analog co-elutes perfectly with the native analyte, experiencing identical ionization suppression or enhancement. In contrast, non-isotopic internal standards like budesonide have been shown to introduce significant variability due to differential matrix effects, and even deuterium-labeled (D3) analogs can exhibit slight chromatographic separation, leading to under- or over-correction of matrix-induced ion suppression . The 13C3 label provides a more robust solution by ensuring the most consistent and accurate correction across diverse plasma samples.

Matrix Effect Ion Suppression LC-MS/MS

Fluticasone Propionate-13C3 Application Scenarios


Regulated Bioanalysis for Inhaled Corticosteroids

This is the primary and most critical application for Fluticasone Propionate-13C3. Its use as an internal standard is essential for validating LC-MS/MS methods according to FDA and ICH M10 guidelines, enabling accurate quantification of fluticasone propionate in human plasma at sub-picogram per mL levels following inhalation. The 13C3-labeled compound provides the necessary sensitivity, precision, and accuracy to support pharmacokinetic investigations of low-dose therapies [1]. Methods relying on unlabeled or non-isotopic internal standards are not suitable for this application due to their inability to meet regulatory standards for sensitivity and matrix effect correction [2].

Method Validation for Generic Drug Products

For pharmaceutical companies developing generic versions of fluticasone propionate inhalers or nasal sprays, Fluticasone Propionate-13C3 is a required reference standard. It is used to establish and validate the bioanalytical methods necessary for demonstrating bioequivalence to the reference listed drug (RLD). The high purity and well-characterized nature of this 13C3-labeled internal standard are critical for generating data that meets the stringent requirements of regulatory submissions (e.g., ANDAs) [1]. Its use ensures the method's accuracy and precision, which are paramount for comparing the test and reference products [2].

Clinical Research and TDM in Special Populations

Fluticasone Propionate-13C3 enables the highly sensitive quantification required for clinical studies in pediatric or renally impaired patient populations where systemic exposure may be altered. The ability to accurately measure plasma concentrations as low as 10 pg/mL [1] allows for precise pharmacokinetic modeling and dose adjustment studies. The robust matrix effect correction provided by the 13C3 internal standard is particularly valuable in these populations where plasma composition may vary significantly, ensuring data reliability across all subjects [2].

Quality Control and Release Testing

While the unlabeled compound is used for potency and purity testing, Fluticasone Propionate-13C3 serves as a critical internal standard for the development and validation of LC-MS methods used in stability-indicating assays and for detecting trace-level impurities or degradation products. Its use ensures that the analytical method itself is robust and free from interference, providing confidence in the results of quality control testing for both drug substance and finished drug products [1].

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